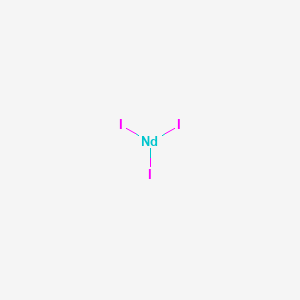Neodymium(III) iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Neuromodulation and Neuroimaging
Neodymium triiodide exhibits photoconductivity, meaning its electrical conductivity changes when exposed to light []. This property makes it a candidate for developing next-generation neuromodulation tools.
In neuromodulation, researchers aim to control or influence neural activity. Light-sensitive materials like NdI₃ could be used to create implantable devices that stimulate specific brain regions with light pulses. This offers a minimally invasive approach for treating neurological disorders like Parkinson's disease and epilepsy [].
Solid-State Ionic Conductors
Neodymium triiodide possesses properties that make it a potential candidate for solid-state ionic conductors. These materials allow the efficient transport of ions, which is crucial for developing next-generation batteries and fuel cells.
Studies have shown that NdI₃ exhibits good ionic conductivity at elevated temperatures []. This suggests it could be used as an electrolyte material in solid-state batteries. Solid-state batteries offer several advantages over traditional lithium-ion batteries, including improved safety, higher energy density, and faster charging times [].
Neodymium(III) iodide, with the chemical formula NdI₃, is a compound formed from the rare earth element neodymium and iodine. It appears as a green crystalline solid and is known for its distinctive optical properties, which make it useful in various applications. Neodymium(III) iodide is part of a broader class of neodymium halides and exhibits typical characteristics of lanthanide compounds, including high stability and reactivity with other elements.
- Toxicity: Limited data available on specific toxicity of NdI3. However, rare-earth iodides can irritate skin and eyes upon contact.
- Flammability: Not flammable.
- Reactivity: Reacts with water to form neodymium hydroxide and hydroiodic acid.
- Handling: Neodymium triiodide should be handled with care using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to its potential irritant properties.
- Formation Reaction: Neodymium metal reacts with iodine gas to produce neodymium(III) iodide:This reaction highlights the compound's formation from its elemental constituents .
- Reactivity with Acids: Neodymium(III) iodide can dissolve in dilute acids, yielding neodymium ions in solution:
- Hydrolysis: The compound can undergo hydrolysis in water, leading to the formation of neodymium hydroxide and the release of iodine:
Neodymium(III) iodide can be synthesized through various methods:
- Direct Reaction: The simplest method involves the direct reaction of neodymium metal with iodine gas at elevated temperatures.
- Solvothermal Synthesis: A solvothermal approach can be used where neodymium salts are reacted with iodine-containing solvents under high pressure and temperature conditions.
- Hydrothermal Method: This method utilizes water as a solvent under high temperature and pressure to facilitate the reaction between neodymium salts and iodine sources .
Neodymium(III) iodide has several applications across various fields:
- Glass Coloring: It is used to impart color to glass products.
- Permanent Magnets: The compound is integral in producing high-performance magnets.
- Catalysis: Neodymium(III) iodide serves as a catalyst in organic reactions, particularly in diene polymerization processes .
- Optical Devices: Its unique optical properties make it suitable for use in infrared filters and resonators.
Interaction studies of neodymium(III) iodide focus on its behavior in different chemical environments. Notable interactions include:
- Complex Formation: Neodymium(III) iodide forms complexes with various ligands, which can modify its reactivity and stability.
- Reformatsky-Type Reactions: It has been shown to mediate reactions involving α-halo ketones, demonstrating its utility in synthetic organic chemistry .
Neodymium(III) iodide shares similarities with other lanthanide halides but possesses unique characteristics that distinguish it. Below is a comparison with similar compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Neodymium(III) bromide | NdBr₃ | More soluble than NdI₃ in polar solvents |
| Neodymium(III) chloride | NdCl₃ | Higher thermal stability compared to NdI₃ |
| Dysprosium(III) iodide | DyI₃ | Similar properties but different optical characteristics |
| Samarium(III) iodide | SmI₃ | Exhibits strong magnetic properties |
Neodymium(III) iodide's unique optical properties and reactivity set it apart from these similar compounds, making it particularly valuable in specific applications such as catalysis and glass coloring .
Neodymium(III) iodide is synthesized through multiple pathways, each tailored to achieve specific purity and crystalline forms. The most widely documented methods include:
Direct Combination of Elements
Heating neodymium metal with iodine in an inert atmosphere yields anhydrous NdI₃:
$$ 2 \, \text{Nd} + 3 \, \text{I}2 \rightarrow 2 \, \text{NdI}3 $$
This exothermic reaction occurs at approximately 300°C and requires rigorous moisture exclusion to prevent hydrolysis.
Hydrothermal Reaction
Hydrated NdI₃·9H₂O forms via the reaction of neodymium(III) oxide with hydroiodic acid:
$$ \text{Nd}2\text{O}3 + 6 \, \text{HI} \rightarrow 2 \, \text{NdI}3 + 3 \, \text{H}2\text{O} $$
Subsequent dehydration using ammonium iodide under controlled conditions produces the anhydrous form.
Industrial-Scale Production
Commercial synthesis prioritizes high-purity NdI₃ (≥99.9%) through vacuum sublimation, which isolates the compound from byproducts like NdI₂ or unreacted iodine.
Table 1: Synthesis Methods and Key Parameters
| Method | Reactants | Temperature (°C) | Product Purity |
|---|---|---|---|
| Direct Combination | Nd, I₂ | 300 | 95–98% |
| Hydrothermal | Nd₂O₃, HI | 120 | 90% (hydrate) |
| Ammonium Iodide Dehydration | NdI₃·9H₂O, NH₄I | 200 | 99% |
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard







